molecular formula C20H21FN4O3S2 B2433137 N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851978-92-2

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2433137
CAS No.: 851978-92-2
M. Wt: 448.53
InChI Key: ORAZXGLDVQJGFL-UHFFFAOYSA-N
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Description

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a sophisticated synthetic compound offered for research and development purposes. This benzohydrazide derivative features a 4-fluorobenzo[d]thiazol-2-yl moiety and a (3-methylpiperidin-1-yl)sulfonyl functional group, presenting a complex molecular architecture of interest in medicinal chemistry and drug discovery. Compounds containing the benzo[d]thiazole scaffold have demonstrated considerable research utility due to their diverse biological activities . The 2-aminobenzothiazole core is a privileged structure in pharmaceutical research, known to serve as a key pharmacophore in compounds with various investigated properties . The specific incorporation of a fluorine atom at the 4-position of the benzothiazole ring represents a common structural modification in drug discovery to fine-tune electronic properties, metabolic stability, and membrane permeability. The (3-methylpiperidin-1-yl)sulfonyl component adds distinctive characteristics to the molecule, as piperidine derivatives frequently serve as important building blocks in synthetic chemistry and contribute significantly to the molecular diversity of compound libraries . This molecular complexity makes it a valuable chemical entity for exploring structure-activity relationships, particularly in the development of novel bioactive molecules. Researchers may employ this compound as a key intermediate in synthetic pathways or as a candidate for screening against various biological targets. The presence of multiple functional groups offers potential for molecular interactions with various enzymes and receptors, though specific biological activities and mechanisms of action remain to be established through systematic scientific investigation. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S2/c1-13-4-3-11-25(12-13)30(27,28)15-9-7-14(8-10-15)19(26)23-24-20-22-18-16(21)5-2-6-17(18)29-20/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAZXGLDVQJGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

Structure and Properties

The compound's structure features a benzothiazole moiety, which is known for its pharmacological properties, combined with a sulfonamide group and a hydrazide linkage. These structural components are significant as they contribute to the compound's interaction with biological targets.

Antitumor Activity

Case Studies and Research Findings:

  • In Vitro Studies:
    • Research has shown that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound were tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The compounds demonstrated IC50 values ranging from 2.12 μM to 20.46 μM across different assay formats, indicating potent cytotoxic effects on tumor cells while maintaining lower toxicity towards normal cells like MRC-5 fibroblasts .
  • Mechanism of Action:
    • The antitumor effects are attributed to the ability of these compounds to interfere with DNA binding and replication processes. Studies indicated that benzothiazole derivatives primarily bind within the minor groove of AT-DNA, which is crucial for their activity against cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound was also assessed through various assays:

  • Testing Against Bacteria:
    • Compounds structurally related to this hydrazide have shown promising results against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing significant antibacterial activity .
  • Eukaryotic Model Testing:
    • In addition to bacterial assays, the compound's effects on eukaryotic organisms like Saccharomyces cerevisiae were evaluated, further establishing its broad-spectrum antimicrobial potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Absorption and Distribution:
    • Preliminary studies suggest that the compound exhibits favorable absorption characteristics, with potential high bioavailability due to its lipophilic nature imparted by the fluorobenzothiazole group.
  • Toxicity Profiles:
    • While exhibiting promising biological activity, toxicity assessments indicated that certain derivatives could affect normal cell lines alongside cancer cells, necessitating further optimization of their chemical structures to enhance selectivity and reduce adverse effects .

Q & A

What are the critical considerations for synthesizing N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide, and how can reaction conditions be optimized?

Level : Basic
Methodological Answer :

  • Key Steps :
    • Hydrazide Formation : React 4-fluorobenzo[d]thiazol-2-amine with a benzoyl chloride derivative under reflux in ethanol to form the hydrazide backbone .
    • Sulfonylation : Introduce the 3-methylpiperidin-1-ylsulfonyl group using sulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Optimization :
    • Monitor reaction progress via TLC (20% ethyl acetate/hexane) .
    • Adjust stoichiometry of sulfonyl chloride (1.2 equivalents) to minimize side products like disulfonylated derivatives .

How can structural elucidation of this compound be performed to confirm regiochemistry and purity?

Level : Basic
Methodological Answer :

  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
    • NMR :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzothiazole and benzene rings) and piperidine CH3 (δ 1.2 ppm, singlet) .
  • ¹³C NMR : Detect sulfonyl-linked quaternary carbon (δ 55–60 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .
  • X-ray Crystallography : For absolute configuration, grow crystals in ethanol/water (1:1) and analyze space group parameters (e.g., monoclinic P2₁/c) .

What experimental strategies can resolve contradictions in biological activity data (e.g., inconsistent IC50 values across studies)?

Level : Advanced
Methodological Answer :

  • Source Validation :
    • Cross-check purity (>98% via HPLC, C18 column, acetonitrile/water mobile phase) .
    • Verify assay conditions (e.g., cell line viability, ATP levels in kinase assays) .
  • Mechanistic Studies :
    • Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to target enzymes .
    • Perform molecular docking (AutoDock Vina) to assess binding pose consistency with crystallographic data .
  • Statistical Analysis : Apply ANOVA to compare IC50 values across replicates and identify outliers .

How do electronic effects of the 4-fluorobenzo[d]thiazole moiety influence the compound’s reactivity and bioactivity?

Level : Advanced
Methodological Answer :

  • Electronic Impact :
    • The fluorine atom increases electron-withdrawing effects, stabilizing the benzothiazole ring and enhancing electrophilic substitution resistance .
    • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show reduced HOMO-LUMO gap (~4.2 eV), correlating with improved redox stability .
  • Bioactivity Correlation :
    • Fluorine enhances membrane permeability (logP ~2.8) and metabolic stability in microsomal assays (t₁/₂ > 60 min) .
    • Compare with non-fluorinated analogs: 10-fold lower IC50 in kinase inhibition assays .

What methodologies are recommended for studying the metabolic stability of this compound in vitro?

Level : Advanced
Methodological Answer :

  • Liver Microsomal Assay :
    • Incubate compound (10 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
    • Quench with acetonitrile at 0, 15, 30, and 60 min.
    • Quantify parent compound via LC-MS/MS (C18 column, MRM transitions).
  • CYP450 Inhibition :
    • Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess competitive/noncompetitive inhibition .
  • Data Interpretation :
    • Calculate intrinsic clearance (CLint) using the well-stirred model .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency against a specific enzyme target?

Level : Advanced
Methodological Answer :

  • Core Modifications :
    • Benzothiazole Ring : Replace 4-fluoro with chloro or methyl groups to assess steric/electronic effects .
    • Sulfonyl Group : Test alternative sulfonamides (e.g., morpholine, piperazine) for improved solubility .
  • Assay Design :
    • Use a panel of kinase inhibitors (e.g., EGFR, VEGFR) in competitive binding assays .
    • Measure IC50 shifts (Δ >2 log units) to identify critical interactions .
  • Computational Guidance :
    • Perform free-energy perturbation (FEP) calculations to predict binding affinity changes for substituent variations .

What are the best practices for analyzing this compound’s stability under varying pH and temperature conditions?

Level : Basic
Methodological Answer :

  • Forced Degradation :
    • Acidic/Base Conditions : Incubate in 0.1N HCl/NaOH (37°C, 24 hr) and monitor hydrolysis via HPLC .
    • Oxidative Stress : Treat with 3% H2O2 and analyze sulfoxide/sulfone byproducts .
  • Thermal Stability :
    • Use differential scanning calorimetry (DSC) to determine melting point (mp ~215–220°C) and decomposition onset .
  • Data Reporting :
    • Calculate degradation kinetics (first-order rate constants) and Arrhenius plots for shelf-life prediction .

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